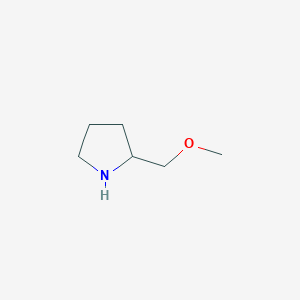
cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride, also known as CP-IM, is a small molecule compound that has been used in a variety of scientific research applications. CP-IM is a synthetic molecule that is structurally similar to a variety of natural compounds, including dopamine, serotonin, and norepinephrine. CP-IM has been used in the scientific research of a variety of conditions, including depression, anxiety, and Alzheimer’s disease. CP-IM has also been used to study the mechanisms of action of various drugs, as well as for the development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been used in a variety of scientific research applications. It has been used to study the mechanisms of action of various drugs, as well as for the development of new therapeutic agents. cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has also been used to study the role of neurotransmitters in the brain, as well as in the treatment of depression, anxiety, and Alzheimer’s disease. In addition, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been used in the study of the effects of environmental toxins on the nervous system, as well as in the development of new methods for treating neurological disorders.
Wirkmechanismus
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been found to act as an agonist at a variety of neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is also believed to act as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. In addition, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been found to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects
cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can lead to improved mood and reduced anxiety. In addition, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been found to inhibit the enzyme monoamine oxidase, which can lead to increased levels of neurotransmitters in the brain. cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has also been found to inhibit the reuptake of serotonin, which can lead to increased levels of serotonin in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has several advantages and limitations when used in laboratory experiments. One advantage of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride is that it is a synthetic compound, which makes it relatively easy to obtain and use in experiments. In addition, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride has been found to have a variety of biochemical and physiological effects, which makes it useful for studying a variety of conditions. However, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride also has some limitations, such as its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experiments.
Zukünftige Richtungen
The future directions for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride are numerous, and include further research into its mechanisms of action, as well as its potential therapeutic applications. Further research is also needed to explore the potential for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride to be used as a therapeutic agent for neurological disorders, as well as its potential to be used as a tool for the development of new drugs. In addition, further research is needed to explore the potential for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride to be used in the treatment of depression, anxiety, and other psychiatric disorders. Finally, further research is needed to explore the potential for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride to be used as a tool for the development of new methods for treating neurological disorders.
Synthesemethoden
Cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride can be synthesized from commercially available starting materials, such as 2-chloro-4,5-dihydro-1H-imidazole and cyclopropylmethanol. The synthesis of cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves a multi-step process that includes the reaction of the two starting materials, followed by the addition of hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in a solvent such as dimethylformamide, and the reaction is typically complete within 12-24 hours.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride involves the reaction of cyclopropylamine with 2-aminopropanal to form the intermediate, 2-(cyclopropylamino)propanal. This intermediate is then reacted with formaldehyde and ammonium chloride to form the final product.", "Starting Materials": [ "Cyclopropylamine", "2-Aminopropanal", "Formaldehyde", "Ammonium chloride", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with 2-aminopropanal in the presence of hydrochloric acid to form 2-(cyclopropylamino)propanal.", "Step 2: 2-(Cyclopropylamino)propanal is then reacted with formaldehyde and ammonium chloride in the presence of sodium hydroxide to form the final product, cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride.", "Step 3: The final product is isolated and purified using standard techniques." ] } | |
CAS-Nummer |
2649073-81-2 |
Produktname |
cyclopropyl(4,5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride |
Molekularformel |
C7H15Cl2N3 |
Molekulargewicht |
212.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



